3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No.: 1793879-19-2
Cat. No.: VC11808618
Molecular Formula: C27H23N3OS
Molecular Weight: 437.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1793879-19-2 |
|---|---|
| Molecular Formula | C27H23N3OS |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | 3-benzyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C27H23N3OS/c1-19-12-14-21(15-13-19)18-32-27-29-24-23(22-10-6-3-7-11-22)16-28-25(24)26(31)30(27)17-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3 |
| Standard InChI Key | CBORQUJADWFDTM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-benzyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one, reflects its complex architecture. The central pyrrolo[3,2-d]pyrimidin-4-one scaffold is substituted at positions 2, 3, and 7 with (4-methylphenyl)methylsulfanyl, benzyl, and phenyl groups, respectively. The molecular formula is C27H23N3OS, with a calculated molecular weight of 437.6 g/mol.
Stereoelectronic Features
The planar pyrrolopyrimidine core facilitates π-π stacking interactions, while the sulfanyl and benzyl groups enhance hydrophobicity. The SMILES string CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 illustrates the connectivity of substituents. The InChIKey CBORQUJADWFDTM-UHFFFAOYSA-N provides a unique identifier for computational studies.
Comparative Analysis with Analogues
Structurally related compounds, such as 3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (PubChem CID: 91812657), differ in substituent patterns but share the core scaffold . The replacement of the 3-methoxybenzyl group with a simple benzyl moiety in the target compound reduces steric hindrance, potentially enhancing binding affinity to hydrophobic enzyme pockets .
| Property | Target Compound | Analog (CID: 91812657) |
|---|---|---|
| Molecular Formula | C27H23N3OS | C28H25N3O2S |
| Molecular Weight (g/mol) | 437.6 | 467.6 |
| Key Substituents | Benzyl, (4-methylphenyl)sulfanyl | 3-Methoxybenzyl, (2-methylbenzyl)sulfanyl |
Table 1: Structural comparison with a closely related analogue .
Synthesis and Synthetic Strategies
General Synthetic Pathways
While no explicit synthesis route for this compound is documented, pyrrolo[3,2-d]pyrimidinones are typically synthesized via cyclocondensation reactions. A plausible approach involves:
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Formation of the Pyrrolopyrimidine Core: Cyclization of 4-aminopyrrole-3-carboxylates with thioureas or carbodiimides under acidic conditions.
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Functionalization at Position 2: Thioether formation via nucleophilic substitution using (4-methylphenyl)methyl mercaptan.
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N-Alkylation at Position 3: Benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Challenges in Synthesis
The steric bulk of the (4-methylphenyl)methylsulfanyl group may hinder reaction efficiency at position 2, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis). Purification via column chromatography or recrystallization is critical due to the compound’s hydrophobic nature.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the benzyl protons (δ 4.5–5.0 ppm), aromatic protons (δ 6.8–7.8 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substituent integration.
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¹³C NMR: Carbonyl resonance at δ 165–170 ppm (C4=O) and aromatic carbons at δ 120–140 ppm.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 438.2 [M+H]⁺, consistent with the molecular formula.
Research Gaps and Future Directions
Unexplored Therapeutic Targets
The compound’s potential as a kinase inhibitor remains untested. In vitro profiling against JAK/STAT or PI3K/mTOR pathways is warranted .
Pharmacokinetic Optimization
Modifying the sulfanyl group to improve aqueous solubility (e.g., introducing polar substituents) could enhance bioavailability.
In Vivo Efficacy Studies
Rodent models of inflammation or cancer are needed to validate preclinical utility .
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